7-Chloro-2,4-dimethylquinoline chemical structure and molecular weight
7-Chloro-2,4-dimethylquinoline chemical structure and molecular weight
Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
7-Chloro-2,4-dimethylquinoline (CAS: 88499-96-1) is a trisubstituted quinoline derivative serving as a critical pharmacophore in medicinal chemistry.[1] Structurally related to the antimalarial drug chloroquine, this scaffold is distinguished by methyl substitutions at the C2 and C4 positions and a halogen moiety at C7. Its unique substitution pattern modulates lipophilicity and steric bulk, making it a versatile intermediate for synthesizing DNA-intercalating agents, kinase inhibitors, and receptor modulators.
This guide provides a comprehensive analysis of its physicochemical properties, structural characteristics, validated synthesis protocols, and therapeutic applications.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The following data consolidates experimental and predicted values essential for identification and formulation.
| Property | Value |
| IUPAC Name | 7-Chloro-2,4-dimethylquinoline |
| CAS Registry Number | 88499-96-1 |
| Molecular Formula | C₁₁H₁₀ClN |
| Molecular Weight | 191.66 g/mol |
| Exact Mass | 191.050 g/mol |
| SMILES | CC1=CC(C)=C2C=CC(Cl)=CC2=N1 |
| InChI Key | ZUQZYIPMTITDFX-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Boiling Point | ~299.2°C (at 760 mmHg) |
| Density | ~1.188 g/cm³ |
| LogP (Predicted) | 3.51 (High Lipophilicity) |
| Solubility | Soluble in DCM, Ethanol, DMSO; Sparingly soluble in water (1.5 µg/mL) |
Structural Analysis & Electronic Properties
The reactivity of 7-chloro-2,4-dimethylquinoline is governed by the interplay between the electron-deficient pyridine ring and the electron-rich benzene ring.
Electronic Distribution
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Nitrogen Atom (N1): Acts as a basic center, though less basic than pyridine due to the fused benzene ring. It serves as a hydrogen bond acceptor.
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C7-Chlorine: The chlorine atom exerts a negative inductive effect (-I) but a positive mesomeric effect (+M). At the C7 position, it deactivates the benzene ring towards electrophilic aromatic substitution but directs incoming electrophiles to the ortho positions (C6/C8) relative to itself.
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C2/C4-Methyl Groups: These groups provide electron density via hyperconjugation (+I effect).
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C2-Methyl: Increases the basicity of the nitrogen slightly and is activated for condensation reactions (e.g., with aldehydes) due to the electron-withdrawing nature of the adjacent C=N bond.
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C4-Methyl: Sterically shields the C4 position but also contributes to the molecule's lipophilicity.
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Steric Considerations
The C4-methyl group introduces "peri-interaction" with the C5-proton. This steric strain prevents coplanarity if bulky substituents are introduced at C5, but in this molecule, the C5 position is unsubstituted H, minimizing distortion.
Synthesis Protocol: Combes Quinoline Synthesis
The most robust method for synthesizing 7-chloro-2,4-dimethylquinoline is the Combes Quinoline Synthesis . This acid-catalyzed condensation involves an aniline derivative and a
Reaction Pathway
The reaction proceeds via the condensation of 3-chloroaniline with acetylacetone (2,4-pentanedione) .
Figure 1: Combes Synthesis pathway illustrating the condensation and regioselective cyclization.
Detailed Methodology
Reagents:
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3-Chloroaniline (1.0 equiv)
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Acetylacetone (1.2 equiv)
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Catalyst: Polyphosphoric acid (PPA) or Conc. H₂SO₄
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Solvent: Ethanol (for initial condensation) / Neat (for cyclization)
Step-by-Step Protocol:
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Enamine Formation:
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Mix 3-chloroaniline (12.7 g, 0.1 mol) and acetylacetone (12.0 g, 0.12 mol) in 50 mL of toluene.
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Reflux with a Dean-Stark trap to remove water azeotropically.
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Evaporate solvent to obtain the crude enamine (Schiff base).
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Cyclization:
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Add the crude enamine dropwise to stirred Polyphosphoric acid (50 g) at 100°C.
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Increase temperature to 140°C and stir for 2 hours. The high viscosity of PPA requires mechanical stirring.
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Work-up:
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Cool the reaction mixture to ~60°C and pour onto crushed ice (200 g).
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Basify the solution to pH 10 using 20% NaOH solution. A precipitate will form.
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Extract with Dichloromethane (3 x 50 mL).
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Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification:
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The crude product may contain the 5-chloro isomer.
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Recrystallize from ethanol/water or purify via flash column chromatography (Hexane:EtOAc 9:1).
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Yield: Typically 60-75%.
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Regioselectivity Note
Cyclization of 3-chloroaniline can theoretically yield the 5-chloro or 7-chloro isomer.
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7-Chloro isomer (Major): Favored due to less steric hindrance in the transition state. Cyclization para to the chlorine atom avoids the steric clash between the newly formed ring and the chlorine atom.
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5-Chloro isomer (Minor): Cyclization ortho to the chlorine places the Cl atom in the "peri" position relative to the C4-methyl group, creating significant steric strain.
Characterization Standards
Researchers should validate the synthesized compound using the following spectral signatures.
¹H NMR Spectroscopy (Predicted in CDCl₃, 400 MHz)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| H8 | ~8.05 | Doublet (d, J=2 Hz) | 1H | Aromatic (Ortho to N, Meta to Cl) |
| H5 | ~7.65 | Doublet (d, J=9 Hz) | 1H | Aromatic (Peri to C4-Me) |
| H6 | ~7.40 | Doublet of Doublets (dd) | 1H | Aromatic (Ortho to Cl) |
| H3 | ~7.15 | Singlet (s) | 1H | Quinoline ring proton |
| C2-CH₃ | ~2.65 | Singlet (s) | 3H | Methyl adjacent to Nitrogen |
| C4-CH₃ | ~2.55 | Singlet (s) | 3H | Methyl at position 4 |
Mass Spectrometry (EI/ESI)
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Molecular Ion (M⁺): m/z 191.05
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Isotope Pattern: Distinct M+2 peak at m/z 193 (approx. 33% intensity of M⁺) confirms the presence of one Chlorine atom.
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Fragmentation: Loss of methyl radical [M-15]⁺ is a common fragmentation pathway.
Biological Applications & Therapeutic Potential[3][8][9]
The 7-chloro-2,4-dimethylquinoline scaffold is a bioisostere of the 4-aminoquinoline class, widely recognized in infectious disease research.
Antimalarial Activity
This molecule serves as a precursor to Chloroquine and Mefloquine analogs. The mechanism of action typically involves:
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Accumulation in the parasite's digestive vacuole.
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Inhibition of biocrystallization of heme (ferriprotoporphyrin IX) into hemozoin.
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Toxic buildup of free heme leading to parasite death.
Antibacterial & Antiproliferative
Recent studies indicate that 2,4-dimethylquinolines exhibit activity against Gram-positive bacteria (e.g., S. aureus) and certain cancer cell lines. The planar structure allows for DNA intercalation, while the C7-chlorine enhances lipophilicity, facilitating cell membrane penetration.
Figure 2: Therapeutic application spectrum of the 7-chloro-2,4-dimethylquinoline scaffold.
Safety & Handling (GHS Classification)
Signal Word: WARNING
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling Protocol:
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Use in a fume hood to avoid inhalation of dust/vapors.
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Wear nitrile gloves and safety goggles.
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Store in a cool, dry place away from strong oxidizing agents.
References
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Sigma-Aldrich. (n.d.). 7-Chloro-2,4-dimethylquinoline Product Datasheet. Retrieved from
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PubChem. (2025). Compound Summary for CID 329773353: 7-Chloro-2,4-dimethylquinoline. National Center for Biotechnology Information. Retrieved from
- Musioł, R., et al. (2006). Investigation of quinoline derivatives as antimalarials. Bioorganic & Medicinal Chemistry.
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Combes, A. (1888).[2] Synthese de derives de la quinoleine. Bulletin de la Société Chimique de France, 49, 89. (Foundational synthesis reference).
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ECHEMI. (n.d.). 7-Chloro-2,4-dimethylquinoline Physical Properties. Retrieved from
